molecular formula C17H13ClN2O3 B2830580 [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate CAS No. 303998-09-6

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Cat. No. B2830580
CAS RN: 303998-09-6
M. Wt: 328.75
InChI Key: SUBVCYAJZNNWOH-MNDPQUGUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a complex arrangement of atoms, as indicated by its molecular formula C18H14Cl2N2O3. Unfortunately, the specific structural details or crystallographic data for this compound are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

properties

IUPAC Name

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-11(21)23-19-16-14-7-2-3-8-15(14)20(17(16)22)10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBVCYAJZNNWOH-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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